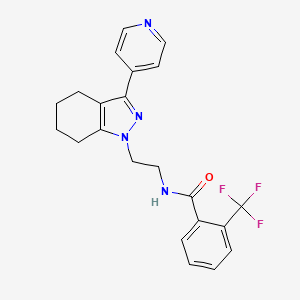
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O and its molecular weight is 414.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an indazole moiety, which are known to influence biological activity significantly. Its molecular formula is C20H21N5O, with a molecular weight of approximately 365.42 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines. A notable study reported that related indazole derivatives demonstrated IC50 values in the low nanomolar range against multiple kinases associated with cancer progression, such as FGFR1 and FGFR2 .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 84 | Pim-1 | 0.03 |
| Compound 84 | Pim-2 | 0.11 |
| Compound 84 | Pim-3 | 0.02 |
The mechanism of action for this class of compounds typically involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, this compound may interact with various kinases and enzymes that are crucial in tumorigenesis.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the indazole core and the incorporation of trifluoromethyl groups enhance the biological activity of these compounds. For example:
- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
- Pyridine Ring Modifications : Altering the substitution pattern on the pyridine ring can significantly impact potency against specific targets.
Study on Antiproliferative Effects
A relevant study evaluated the antiproliferative effects of related indazole derivatives against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.98 µM against A549 cells .
Clinical Evaluation
In clinical settings, compounds structurally related to this compound have been evaluated for their safety and efficacy in patients with specific mutations such as BRAFV600E. These evaluations demonstrated promising outcomes with well-tolerated dosing regimens .
Propiedades
IUPAC Name |
N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O/c23-22(24,25)18-7-3-1-5-16(18)21(30)27-13-14-29-19-8-4-2-6-17(19)20(28-29)15-9-11-26-12-10-15/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGDNTRGURIACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














